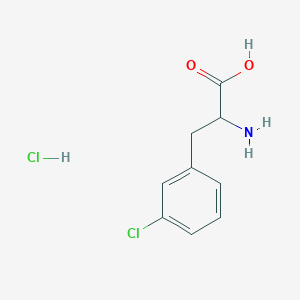

2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride

Description

2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride is a compound with significant interest in various fields of scientific research It is a derivative of phenylalanine, an essential amino acid, and features a chlorine atom attached to the phenyl ring

Propriétés

IUPAC Name |

2-amino-3-(3-chlorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKORXUFSMVSBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462329 | |

| Record name | 2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120108-62-5 | |

| Record name | 2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Classical Strecker Synthesis

The Strecker synthesis represents one of the most versatile and well-established routes for preparing amino acids, including 2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride. This approach involves a multi-component condensation reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis.

For the synthesis of 2-amino-3-(3-chlorophenyl)propanoic acid, the process typically follows these steps:

- Formation of an imine from 3-chlorobenzaldehyde and ammonia

- Addition of cyanide to the imine, forming an α-amino nitrile

- Hydrolysis of the α-amino nitrile to yield the amino acid

- Treatment with hydrochloric acid to form the hydrochloride salt

The reaction scheme can be represented as follows:

3-chlorobenzaldehyde + NH3 → 3-chlorobenzaldimine

3-chlorobenzaldimine + HCN → 2-amino-3-(3-chlorophenyl)propanenitrile

2-amino-3-(3-chlorophenyl)propanenitrile + H2O/H+ → 2-amino-3-(3-chlorophenyl)propanoic acid

2-amino-3-(3-chlorophenyl)propanoic acid + HCl → this compound

The classical Strecker synthesis typically employs harsh conditions for the hydrolysis step, usually involving concentrated acids at elevated temperatures. This approach, while effective, generally produces racemic mixtures of the amino acid.

Catalyzed Strecker Synthesis

Recent advancements have led to the development of catalyzed versions of the Strecker synthesis, which offer improvements in terms of reaction conditions, yields, and sometimes stereoselectivity.

One notable example is the zirconium-catalyzed approach. Hajipour et al. developed a method using Zr(HSO4)4 as a catalyst for a one-pot Strecker synthesis of α-amino nitriles under solvent-free conditions at room temperature. This approach offers several advantages:

- Mild reaction conditions

- Solvent-free environment (environmentally friendly)

- Use of trimethylsilyl cyanide (TMSCN) as a safer cyanide source than HCN

- Good to excellent yields

The reaction proceeds as follows:

3-chlorobenzaldehyde + NH3 + TMSCN → Zr(HSO4)4 → 2-amino-3-(3-chlorophenyl)propanenitrile

Following this step, conventional hydrolysis and salt formation would yield the target compound.

| Catalyst | Cyanide Source | Solvent | Yield of α-amino nitrile (%) | Reference |

|---|---|---|---|---|

| None | KCN | DMSO | 93 | |

| None | KCN | Water/DMF | 94 | |

| Zr(HSO4)4 | TMSCN | DCM | 67 | |

| BiBr3 | TMSCN | DMSO | 64 |

Stereoselective Strecker Synthesis

For applications requiring enantiomerically pure 2-amino-3-(3-chlorophenyl)propanoic acid, stereoselective variants of the Strecker synthesis have been developed.

One approach utilizes 2-methylbenzhydrylamine as a chiral auxiliary. As reported by researchers, this method can achieve high diastereoselectivity (up to >99.5% diastereomeric excess). The process involves:

- Reaction of 3-chlorobenzaldehyde with (S)- or (R)-2-methylbenzhydrylamine to form a chiral imine

- Addition of hydrogen cyanide to the imine

- Hydrolysis of the resulting α-amino nitrile

- Removal of the chiral auxiliary

- Formation of the hydrochloride salt

This approach is particularly valuable when optical purity is required, such as in pharmaceutical applications.

Direct Functionalization of Phenylalanine

Chlorination of Phenylalanine

Another viable approach involves the direct chlorination of phenylalanine at the meta position of the phenyl ring. This approach has the advantage of starting with an already established amino acid structure.

The process typically involves:

- Protection of the amino and carboxyl groups of phenylalanine

- Regioselective chlorination of the phenyl ring using appropriate chlorinating agents

- Deprotection of the functional groups

- Formation of the hydrochloride salt

The chlorination step is critical and requires careful control of reaction conditions to ensure regioselectivity. Various chlorinating agents can be employed, including:

- N-chlorosuccinimide (NCS) in combination with Lewis acids

- Sulfuryl chloride (SO2Cl2)

- tert-butyl hypochlorite

The reaction conditions must be optimized to favor substitution at the meta position over the ortho and para positions.

Synthetic Routes from Related Intermediates

Synthesis via 3-(3-chlorophenyl)propanoic Acid

A patent by Chinese researchers describes a method for synthesizing 3-(3-halogenophenyl)propanoic acid, which could serve as a precursor for our target compound. The process involves:

- Reaction of 3-chlorobenzyl chloride with diethyl malonate in the presence of a base

- Hydrolysis of the resulting diethyl 2-(3-chlorobenzyl)malonate

- Decarboxylation to yield 3-(3-chlorophenyl)propanoic acid

This intermediate could potentially be converted to the target amino acid through:

- Bromination at the α-position

- Nucleophilic substitution with ammonia

- Formation of the hydrochloride salt

The patent describes the following reaction conditions:

3-chlorobenzyl chloride + diethyl malonate → sodium ethylate/ethanol, 40-50°C → 2-(3-chlorobenzyl)diethyl malonate

2-(3-chlorobenzyl)diethyl malonate → NaOH, room temp to 80°C → 2-(3-chlorobenzyl)propanedioic acid disodium

2-(3-chlorobenzyl)propanedioic acid disodium → mineral acid, 120-250°C → 3-(3-chlorophenyl)propanoic acid

The yield of 2-(3-chlorobenzyl)diethyl malonate was reported as 95.8%.

Modified Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction, a variation of the Strecker synthesis, could also be adapted for the preparation of 2-amino-3-(3-chlorophenyl)propanoic acid. This method involves:

- Formation of a hydantoin from 3-chlorobenzaldehyde, potassium cyanide, and ammonium carbonate

- Hydrolysis of the hydantoin to yield the amino acid

- Formation of the hydrochloride salt

This approach can sometimes offer advantages in terms of yield and purity compared to the direct Strecker synthesis.

Alternative Modern Approaches

Copper-Catalyzed Routes

A synthetic route described for racemic β-amino acids could potentially be adapted for our target compound. The process involves:

- Reaction of 3-chlorobenzaldehyde with methyl isocyanoacetate in the presence of copper(I) catalyst

- Ring opening of the intermediate with a base (t-BuOK)

- Hydrogenation of the resulting N-formyl-dehydroamino acid ester

- Hydrolysis and deprotection

- Formation of the hydrochloride salt

The yields for similar compounds (meta-substituted derivatives) are reported in the range of 35-67%.

| Aldehyde | Intermediate Yield (%) | Final Amino Acid Yield (%) |

|---|---|---|

| 3-F-benzaldehyde | 67 | Not reported |

| 3-Cl-benzaldehyde | 48 | Not reported |

| 3-Br-benzaldehyde | 35 | Not reported |

Comparative Analysis of Preparation Methods

The various methods for synthesizing this compound can be compared based on several criteria:

| Method | Starting Materials | Advantages | Limitations | Approximate Yield | Stereo-control |

|---|---|---|---|---|---|

| Classical Strecker | 3-chlorobenzaldehyde, NH3, HCN | Well-established, straightforward | Harsh conditions, racemic product | 70-80% | None |

| Catalyzed Strecker | 3-chlorobenzaldehyde, NH3, TMSCN, catalyst | Milder conditions, higher yields | Additional catalyst costs | 60-95% | None-Low |

| Stereoselective Strecker | 3-chlorobenzaldehyde, chiral auxiliary, HCN | High enantioselectivity | Multi-step, chiral auxiliary required | 50-70% | High |

| Phenylalanine Functionalization | Phenylalanine | Starts with amino acid structure | Regioselectivity challenges | 40-60% | Preserves original stereochemistry |

| Via 3-(3-chlorophenyl)propanoic acid | 3-chlorobenzyl chloride | Patent-described process | Multi-step | 50-70% (estimated) | None |

| Enzymatic Methods | Cinnamic acid derivatives | High enantioselectivity, mild conditions | Enzyme availability and stability | Not reported | High |

| Copper-Catalyzed | 3-chlorobenzaldehyde, methyl isocyanoacetate | Versatile for various analogs | Multi-step | 35-70% | None-Low |

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted phenylalanine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.

Applications De Recherche Scientifique

Pharmaceutical Research Applications

-

Neurotransmitter Modulation :

- This compound has been investigated for its role as an agonist or antagonist in neurotransmitter systems, particularly glutamate receptors. Its halogen substitutions may enhance binding affinity and selectivity towards specific receptor subtypes, making it a candidate for pharmacological studies related to neurological disorders .

- Drug Development :

- Anticancer Research :

Organic Synthesis Applications

- Synthetic Pathways : Several synthetic routes have been developed to produce this compound, allowing for varying yields and purity levels depending on the reaction conditions employed. Its reactivity is attributed to the amino and carboxylic acid functional groups, facilitating the synthesis of derivatives with enhanced biological activity or altered pharmacokinetic properties .

- Interaction Studies :

- Antioxidant Properties :

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Pharmaceutical Research | Modulates neurotransmitter systems; potential drug candidate for neurological disorders |

| Organic Synthesis | Serves as a versatile building block for drug synthesis; various synthetic routes available |

| Biological Activity | Influences receptor activity; shows promise in anticancer and antioxidant properties |

Case Studies

- Neurotransmitter Interaction : A study demonstrated that the compound significantly affected glutamate receptor activity in cellular models, indicating its potential role in treating neurodegenerative diseases .

- Cytotoxicity Against Cancer Cells : In vitro studies showed that derivatives of this compound reduced cell viability in A549 lung cancer cells by over 50%, suggesting strong anticancer activity .

- Antioxidant Activity : Research indicated that certain modifications of this compound exhibited potent antioxidant properties, showcasing its potential for developing therapeutic agents against oxidative stress .

Mécanisme D'action

The mechanism of action of 2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom on the phenyl ring enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. This compound can affect various biochemical pathways, making it a valuable tool in drug discovery and development.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-amino-3-(2-chlorophenyl)propanoic acid

- 2-amino-3-(4-chlorophenyl)propanoic acid

- 3-amino-3-(4-chlorophenyl)propanoic acid

Uniqueness

2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride is unique due to the specific position of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it distinct from other chlorophenylalanine derivatives.

Activité Biologique

2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride, also known as (S)-2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Chemical Formula : C9H10ClNO2

- Molecular Weight : 201.64 g/mol

- CAS Number : 85680-00-6

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various pathogens, including bacteria and viruses. Specific studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria with minimal inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL against certain strains .

- Antitumor Activity : Research indicates that (S)-2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride has antiproliferative effects on cancer cell lines such as HCT-116 and HeLa. In vitro studies reveal IC50 values indicating strong inhibitory actions on cell proliferation, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : The compound has been investigated for its role in neuronal signaling pathways. It interacts with various receptors, potentially influencing neurodegenerative disease processes .

The biological activity of this compound is mediated through several mechanisms:

- Inhibition of Key Enzymes : It has been identified as a potent inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cellular functions related to cancer and neurodegeneration .

- Receptor Modulation : The compound exhibits interactions with multiple neurotransmitter receptors, including serotonin (5-HT) receptors and adrenergic receptors, which are essential for modulating mood and anxiety disorders .

- Cell Cycle Regulation : Studies have shown that it induces apoptosis in cancer cells by disrupting the cell cycle and promoting DNA damage response pathways, leading to increased cell death in treated populations .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | MIC values 6–12.5 µg/mL | |

| Antitumor | IC50 values for HCT-116: ~0.69 µM | |

| Neuroprotection | Modulates neurotransmitter receptors |

Notable Research Findings

- A study demonstrated that the compound showed significant cytotoxicity against HCT-116 cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as a viable alternative in cancer treatment regimens .

- Another investigation highlighted its antimicrobial properties, particularly against resistant strains of bacteria, showcasing its potential application in developing new antibiotics .

Q & A

Q. Q1. What are the standard protocols for synthesizing 2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride, and how can purity be validated?

Answer: The synthesis typically involves:

- Starting Materials : 3-chlorophenylalanine derivatives or halogenated benzaldehyde precursors .

- Reaction Conditions : Acid-catalyzed condensation (e.g., HCl for salt formation) and reductive amination .

- Purification : Recrystallization in ethanol/water mixtures or HPLC for chiral separation (if enantiomers are present) .

- Purity Validation :

Q. Q2. What spectroscopic methods are critical for structural characterization?

Answer:

Q. Q3. How should researchers handle safety and storage of this compound?

Answer:

- Safety : Use PPE (gloves, goggles) due to irritant properties; avoid inhalation (refer to SDS for CAS 120108-63-6) .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the hydrochloride salt .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in biological activity data between enantiomers?

Answer:

- Chiral Separation : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to isolate (2S)- and (2R)-enantiomers .

- Biological Assays : Test each enantiomer separately in enzyme inhibition assays (e.g., binding to GABA transaminase) to identify stereospecific effects .

- Data Normalization : Account for solubility differences (hydrochloride salts vs. free bases) using molarity-adjusted protocols .

Q. Q5. What strategies optimize yield in large-scale synthesis while maintaining enantiomeric excess?

Answer:

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during reductive amination to achieve >90% enantiomeric excess .

- Process Monitoring : Use in-line FTIR to track reaction progress and minimize byproducts (e.g., dimerization) .

- Scale-Up Adjustments : Replace ethanol with isopropanol for better solubility of intermediates .

Q. Q6. How do researchers address discrepancies in reported solubility and stability data?

Answer:

- Solubility Profiling : Conduct comparative studies in buffers (pH 1–10) and polar aprotic solvents (DMSO, DMF) .

- Stability Testing : Use accelerated degradation studies (40°C/75% RH) with LC-MS to identify hydrolysis products (e.g., free amino acid or 3-chlorophenyl derivatives) .

- Data Reconciliation : Cross-reference with PubChem datasets (CID 74240002) to validate experimental conditions .

Q. Q7. What advanced applications exist in drug discovery or enzyme modulation?

Answer:

- Drug Precursor : Modify the carboxyl group to amides or esters for prodrug development targeting neurotransmitter analogs .

- Enzyme Studies : Use as a competitive inhibitor in phenylalanine hydroxylase assays; monitor via UV-Vis at 280 nm (tyrosine formation) .

- Metal Chelation : Investigate coordination with Cu²⁺/Zn²⁺ for potential antimicrobial activity using ICP-OES .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.